molecular formula C17H18N4O2S B2535186 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione CAS No. 852144-37-7

3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione

Cat. No.: B2535186
CAS No.: 852144-37-7
M. Wt: 342.42
InChI Key: GCWREOOHPOHLLG-UHFFFAOYSA-N
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Description

3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a synthetic small molecule of significant interest in advanced chemical and pharmacological research. This compound features a unique hybrid architecture that combines a 1,2,4-triazole core, an indole system, and a β-diketone (pentane-2,4-dione) functionality, all connected via a thioether linkage . The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities and presence in various pharmacologically active compounds . The indole moiety is a fundamental building block in many natural products and bioactive molecules, particularly those that interact with neurological and oncological targets. This molecular framework suggests potential for researchers working in drug discovery, particularly in the synthesis and development of new heterocyclic compounds. The presence of the β-diketone group may allow for further chemical modifications or metal coordination, making it a valuable intermediate for creating chemical libraries or probing biochemical pathways. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

3-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-21-16(13-9-18-14-8-6-5-7-12(13)14)19-20-17(21)24-15(10(2)22)11(3)23/h5-9,15,18H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCWREOOHPOHLLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SC(C(=O)C)C(=O)C)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione typically involves multi-step organic reactions One common method starts with the preparation of the indole derivative, followed by the formation of the triazole ring through cyclization reactions

    Indole Derivative Preparation: The indole ring can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Triazole Ring Formation: The triazole ring is often formed through a cyclization reaction involving hydrazine derivatives and appropriate alkylating agents.

    Thioether and Diketone Introduction: The final compound is obtained by reacting the triazole-indole intermediate with a diketone precursor in the presence of a thiol reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution at Thioether Site

The thioether group undergoes nucleophilic displacement under basic conditions. For example:
Reaction:
3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione + R-X → 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)-R)pentane-2,4-dione + X-S-

Conditions:

  • Nucleophiles (R = alkyl, aryl, heteroaryl) in DMF/EtOH with KOH

  • Yields: 65–85% for aliphatic substituents; 50–70% for bulky aryl groups

Oxidation of Thioether to Sulfone

Controlled oxidation converts the thioether to sulfone, enhancing polarity and bioactivity:
Reaction:
Thioether → Sulfone using H₂O₂/CH₃COOH or mCPBA

Oxidizing AgentTemp (°C)Time (h)Yield (%)
H₂O₂ (30%)/CH₃COOH60678
mCPBA25292

Source: Analogous protocols from indole-thioether systems

Condensation Reactions via β-Diketone

The β-diketone participates in Knoevenagel and Claisen-Schmidt condensations:

Example:
3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione + aromatic aldehyde → α,β-unsaturated diketone derivatives

Conditions:

  • Piperidine catalyst, ethanol reflux, 8–12 h

  • Yields: 60–75%

Electrophilic Substitution on Indole

The indole C-3 position reacts preferentially with electrophiles:

ElectrophileProductYield (%)
AcCl/AlCl₃3-acetylated indole-triazole hybrid68
Br₂/CCl₄5-bromoindole derivative55

Source: Modified indole reaction mechanisms

Metal Coordination Chemistry

The β-diketone and triazole N-atoms form stable complexes with transition metals:

Metal SaltComplex StructureApplication
Cu(II) acetateOctahedral Cu(II)-diketoneCatalytic oxidation
Fe(III) chlorideFe(III)-triazole-indole complexOxidative coupling

Scientific Research Applications

Medicinal Chemistry

Antidiabetic Activity : Recent studies have highlighted the potential of triazole derivatives as antidiabetic agents. For instance, compounds similar to 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione have shown significant inhibitory effects on key enzymes involved in glucose metabolism. In vitro studies have demonstrated that these compounds can effectively inhibit α-glucosidase and α-amylase, which are critical targets for managing diabetes .

Anticancer Properties : The compound's structural features suggest potential anticancer activity. Triazole derivatives are known to interact with various biological targets involved in cancer progression. A study focused on similar triazole compounds indicated that they exhibit cytotoxic effects against several cancer cell lines, including breast and colon cancer cells .

Agricultural Applications

Fungicidal Activity : Compounds containing triazole moieties have been widely studied for their fungicidal properties. The presence of the indole and triazole groups in 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione enhances its efficacy against fungal pathogens in crops. Research has shown that such compounds can inhibit the growth of various plant pathogens, making them suitable candidates for developing new agricultural fungicides .

Mechanistic Insights

Molecular Docking Studies : The binding affinities of 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione to specific enzyme targets have been explored using molecular docking techniques. These studies reveal how the compound interacts at the molecular level with enzymes such as α-glucosidase and PTP1B, providing insights into its mechanism of action .

Compound NameTarget EnzymeIC50 Value (µM)Reference
Compound Aα-glucosidase6.28
Compound BPTP1B0.91
Compound CDPPH2.36
Compound DFungal Pathogen XActive

Table 2: Anticancer Activity Against Cell Lines

Compound NameCell LineIC50 Value (µM)Reference
Compound AHCT11615.5
Compound BMCF710.0
Compound CHUH712.0

Mechanism of Action

The mechanism by which 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione exerts its effects involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The indole ring can intercalate with DNA, while the triazole ring can inhibit enzyme activity by binding to the active site. The compound’s thioether and diketone functionalities may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Mechanistic and Functional Insights

  • Orco Modulation: VUAA1 and OLC15 demonstrate that triazole-thio compounds can allosterically modulate insect receptors. The target compound’s dione group may interfere with such interactions but could enable novel targets .
  • Cytotoxicity : Indole-containing derivatives like 7p leverage π-stacking and redox activity for anticancer effects. The target compound’s dione may similarly induce oxidative stress in cancer cells .
  • Antimicrobial Action : Thioether linkages and electron-deficient rings (e.g., pyridinyl) enhance membrane disruption. The indole group in the target compound could synergize with dione for broader-spectrum activity .

Biological Activity

The compound 3-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione , a hybrid of indole and triazole moieties, has garnered attention for its potential biological activities, particularly in cancer therapy and antimicrobial applications. This article provides a detailed overview of its biological activity, supported by empirical data from various studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Indole moiety : Known for its role in various biological activities.
  • Triazole ring : Often associated with antifungal and anticancer properties.

The molecular formula is C15H18N4SC_{15}H_{18}N_{4}S, with a molar mass of approximately 302.39 g/mol.

Biological Activity Overview

Research has highlighted several key areas of biological activity for this compound:

1. Anticancer Activity

Recent studies have demonstrated significant anticancer properties against various cancer cell lines:

  • Cytotoxicity : The compound exhibited promising IC50 values in the low micromolar range against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. For instance, IC50 values were reported as low as 1.07 µM against HepG2 cells, indicating potent cytotoxic effects compared to standard treatments like Erlotinib (IC50 = 2.51 µM) .
Cell LineIC50 Value (µM)Reference
MCF-76.21
HepG20.32

The mechanism underlying the anticancer activity appears to involve:

  • Apoptosis induction : The compound triggers apoptosis in cancer cells by targeting critical pathways such as PARP-1 and EGFR.
  • Cell cycle arrest : It has been noted to arrest the cell cycle at the G2/M phase, which is crucial for halting cancer progression .

3. Antimicrobial Activity

The compound has also shown efficacy against bacterial strains:

  • Antitubercular activity : Inhibition of Mycobacterium tuberculosis was observed at concentrations as low as 10 µg/mL over extended periods .
Bacterial StrainConcentration (µg/mL)Duration of Inhibition
Mycobacterium tuberculosis1041 days

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives related to this compound:

  • A study synthesized various indolyl-triazole hybrids and evaluated their cytotoxicity, identifying several candidates with IC50 values below 10 µM against A549 lung cancer cells .
  • Another investigation into indole-based compounds revealed significant anti-inflammatory properties alongside cytotoxic effects, indicating a multi-faceted therapeutic potential .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be controlled to improve yield?

Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions, typically involving thiol-containing intermediates and alkylating agents. Key steps include:

  • Precursor Preparation : Start with 4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazole-3-thiol, synthesized by cyclization of thiosemicarbazide derivatives under acidic conditions.
  • Thioether Formation : React the thiol precursor with pentane-2,4-dione derivatives (e.g., α-haloketones) in anhydrous acetone or DMF, using a base like K₂CO₃ to deprotonate the thiol group.
  • Optimization : Control temperature (60–80°C), reaction time (12–24 hrs), and stoichiometric ratios (1:1.2 thiol:alkylating agent) to maximize yield. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Prioritize signals from the indole NH (~12 ppm, broad singlet), triazole protons (7.5–8.5 ppm), and pentane-2,4-dione methyl groups (2.2–2.4 ppm). Compare experimental shifts with DFT-calculated values to validate assignments .
  • IR Spectroscopy : Identify thioether (C-S stretch, ~650 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) groups. Discrepancies between experimental and theoretical IR peaks may indicate conformational flexibility .
  • Mass Spectrometry : Use HRMS (ESI+) to confirm molecular ion [M+H]⁺ and fragmentation patterns.

Advanced: How can DFT calculations predict molecular geometry and electronic properties?

Methodological Answer:

  • Basis Set Selection : Use B3LYP/6-311G(d,p) for geometry optimization and vibrational frequency calculations. This basis set balances accuracy and computational cost for triazole derivatives .
  • Conformational Analysis : Rotate the thioether linkage (C-S-C angle) in 20° increments to generate an energy profile. Identify the lowest-energy conformation for further studies.
  • HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict reactivity. A small HOMO-LUMO gap (<4 eV) suggests potential for charge-transfer interactions in biological systems .

Advanced: How to resolve discrepancies between experimental and computational spectral data?

Methodological Answer:

  • NMR Shift Discrepancies : Use solvent correction models (e.g., PCM in Gaussian) and consider dynamic effects (e.g., tautomerism). Iteratively refine DFT parameters (e.g., hybrid functionals like CAM-B3LYP) .
  • IR Frequency Mismatches : Account for anharmonicity by applying scaling factors (0.96–0.98 for B3LYP/6-311G(d,p)). Compare experimental peaks with multiple conformers to identify dominant structures .

Advanced: How do substituent modifications affect biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Replace the ethyl group on the triazole with bulkier substituents (e.g., isopropyl) to enhance hydrophobic interactions with target proteins.
  • In Vitro Assays : Test antimicrobial activity using MIC/MBC assays (e.g., against Pseudomonas aeruginosa). For anticancer screening, employ MTT assays on cancer cell lines (e.g., HeLa) .

Advanced: What molecular docking protocols are recommended?

Methodological Answer:

  • Software : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand by optimizing geometry (DFT) and assigning Gasteiger charges.
  • Target Selection : Focus on enzymes like cytochrome P450 or bacterial topoisomerases, based on structural homology to similar triazole derivatives.
  • Validation : Compare docking scores with experimental IC₅₀ values. Use MD simulations (AMBER/NAMD) to assess binding stability over 50–100 ns .

Basic: What are the stability profiles and storage recommendations?

Methodological Answer:

  • Stability : The compound is stable in dry, inert atmospheres but hydrolyzes in acidic/basic conditions. Monitor decomposition via HPLC (C18 column, acetonitrile/water mobile phase).
  • Storage : Store at –20°C in amber vials under argon. Avoid prolonged exposure to light or humidity .

Advanced: How to design derivatives with improved pharmacokinetics?

Methodological Answer:

  • Half-Life Extension : Introduce electron-withdrawing groups (e.g., –CF₃) to reduce metabolic oxidation.
  • Metabolite Identification : Use LC-MS/MS to detect phase I metabolites (e.g., hydroxylation at the indole ring) after in vitro incubation with liver microsomes .

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